
N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide: is a complex organic compound that features a unique combination of functional groups, including a furan ring, an isoxazole ring, and a nitrobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the furan ring and the nitrobenzamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions: N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The furan and isoxazole rings can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and methanol are often used to dissolve the reactants and facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to the formation of various substituted furan or isoxazole derivatives.
科学的研究の応用
Chemistry: In chemistry, N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its unique structure and potential biological activities make it a promising candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in various industries, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways and targets involved depend on the specific biological activity being studied. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
類似化合物との比較
Furanylfentanyl: An analog of fentanyl with a furan ring, known for its potent opioid activity.
Isofentanyl: A synthetic opioid with structural similarities to fentanyl.
2-Fluoroacrylfentanyl: Another fentanyl analog with a fluorine substitution.
Uniqueness: N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide is unique due to its combination of a furan ring, an isoxazole ring, and a nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
37853-09-1 |
|---|---|
分子式 |
C14H9N3O5 |
分子量 |
299.24 g/mol |
IUPAC名 |
N-[3-(furan-2-yl)-1,2-oxazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O5/c18-14(9-3-5-10(6-4-9)17(19)20)15-13-8-11(16-22-13)12-2-1-7-21-12/h1-8H,(H,15,18) |
InChIキー |
LALAPGOVDFGIGL-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


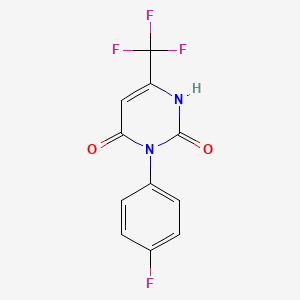
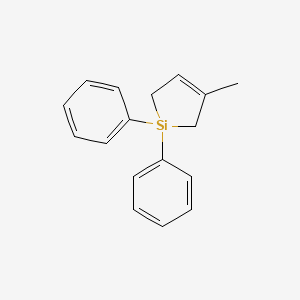
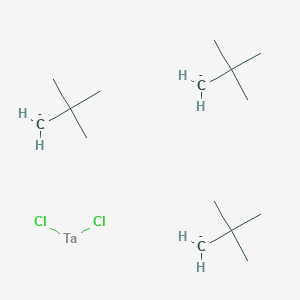

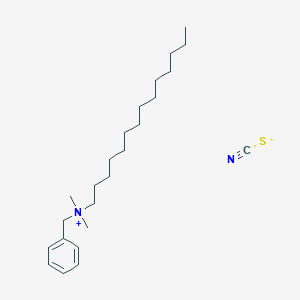


![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)
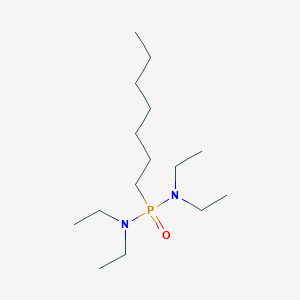

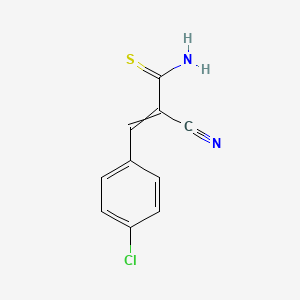
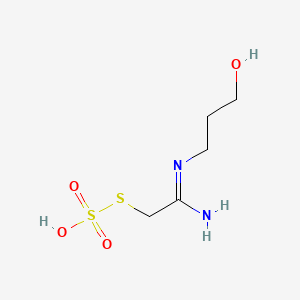
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
